Cas no 128585-01-3 (4-Hydroxy Ospemifene (Ospemifene Impurity))

4-Hydroxy Ospemifene is a known impurity of Ospemifene, a selective estrogen receptor modulator (SERM). This compound is critical for analytical and pharmaceutical research, particularly in quality control and impurity profiling during drug development. Its structural similarity to Ospemifene makes it a valuable reference standard for chromatographic and spectroscopic analysis, ensuring compliance with regulatory requirements. The availability of well-characterized 4-Hydroxy Ospemifene supports accurate quantification and identification of impurities in Ospemifene formulations, aiding in the assessment of drug safety and efficacy. High-purity grades of this impurity are essential for method validation and stability studies in pharmaceutical manufacturing.
4-Hydroxy Ospemifene (Ospemifene Impurity) structure
128585-01-3 structure
Product Name:4-Hydroxy Ospemifene (Ospemifene Impurity)
CAS No:128585-01-3
MF:C24H23ClO3
MW:394.890626192093
CID:156991
Update Time:2025-05-28

4-Hydroxy Ospemifene (Ospemifene Impurity) Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-[(1Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenyl-1-buten-1-yl]-
    • 4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol
    • 4-Hydroxy Ospemifene (Ospemifene Impurity)
    • 8QE6RRB4CR
    • TOR VI
    • 4-Hydroxy-deamino-hydroxytoremifene
    • 4'-Hydroxyospemifene
    • TOR-6
    • Z-4-[4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenyl-but-1-enyl]-phenol
    • Z-4-[4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenyl-but-1-enyl]phenol
    • Inchi: 1S/C24H23ClO3/c25-15-14-23(18-4-2-1-3-5-18)24(19-6-10-21(27)11-7-19)20-8-12-22(13-9-20)28-17-16-26/h1-13,26-27H,14-17H2/b24-23-
    • InChI Key: ISISSTPNAJAQFE-VHXPQNKSSA-N
    • SMILES: ClCC/C(/C1C=CC=CC=1)=C(\C1C=CC(=CC=1)O)/C1C=CC(=CC=1)OCCO

Computed Properties

  • Exact Mass: 394.13369
  • Monoisotopic Mass: 394.1335723 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 49.7
  • Molecular Weight: 394.9

Experimental Properties

  • PSA: 49.69

4-Hydroxy Ospemifene (Ospemifene Impurity) Pricemore >>

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